molecular formula C13H17N5S B7560392 N-[3-(1-methyltetrazol-5-yl)phenyl]thian-3-amine

N-[3-(1-methyltetrazol-5-yl)phenyl]thian-3-amine

Cat. No. B7560392
M. Wt: 275.38 g/mol
InChI Key: IPHLPRRIOSJKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-methyltetrazol-5-yl)phenyl]thian-3-amine, also known as MTSEA, is a chemical compound that has been widely used in scientific research. It belongs to the family of thiol reactive reagents and is commonly used to modify cysteine residues in proteins. The synthesis of MTSEA is a complex process that involves several steps, and it has been used in various scientific research applications due to its unique properties.

Mechanism of Action

N-[3-(1-methyltetrazol-5-yl)phenyl]thian-3-amine modifies cysteine residues in proteins by reacting with the thiol group of the cysteine. This reaction forms a covalent bond between this compound and the cysteine residue, which can lead to changes in protein structure and function. This compound is also known to induce conformational changes in ion channels and receptors, which can affect their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can induce conformational changes in ion channels and receptors, which can affect their activity. This compound has also been shown to affect the activity of enzymes, including proteases and kinases. In addition, this compound has been shown to affect the structure and function of membrane proteins, including transporters and channels.

Advantages and Limitations for Lab Experiments

N-[3-(1-methyltetrazol-5-yl)phenyl]thian-3-amine has several advantages for use in lab experiments. It is a highly reactive reagent that can be used to modify cysteine residues in proteins, allowing researchers to study the role of these residues in protein structure and function. This compound is also relatively easy to use and can be synthesized in large quantities.
However, there are also some limitations to the use of this compound in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in some experiments. In addition, the modification of cysteine residues in proteins can be complex and may require specialized techniques.

Future Directions

There are several future directions for the use of N-[3-(1-methyltetrazol-5-yl)phenyl]thian-3-amine in scientific research. One area of interest is the study of the conformational changes in ion channels and receptors. This compound has been shown to induce these changes, and further research could lead to a better understanding of the mechanisms involved.
Another area of interest is the study of the interaction between proteins and lipids. This compound has been used to investigate this interaction, and further research could lead to a better understanding of the role of lipids in protein function.
Finally, the development of new thiol reactive reagents based on the structure of this compound could lead to new tools for studying protein structure and function. These reagents could have unique properties that allow for the modification of specific amino acid residues in proteins, leading to new insights into protein function.

Synthesis Methods

The synthesis of N-[3-(1-methyltetrazol-5-yl)phenyl]thian-3-amine involves several steps, starting with the reaction of 2-nitrobenzaldehyde with thiosemicarbazide to form 2-nitrobenzaldehyde thiosemicarbazone. This compound is then reduced to 2-aminobenzaldehyde thiosemicarbazone, which is further reacted with 1-methyl-1H-tetrazole-5-thiol to form this compound.

Scientific Research Applications

N-[3-(1-methyltetrazol-5-yl)phenyl]thian-3-amine has been widely used in scientific research due to its unique properties. It is commonly used to modify cysteine residues in proteins, which allows researchers to study the role of these residues in protein structure and function. This compound has also been used to study the conformational changes in ion channels and receptors, as well as to investigate the interaction between proteins and lipids.

properties

IUPAC Name

N-[3-(1-methyltetrazol-5-yl)phenyl]thian-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5S/c1-18-13(15-16-17-18)10-4-2-5-11(8-10)14-12-6-3-7-19-9-12/h2,4-5,8,12,14H,3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHLPRRIOSJKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC(=CC=C2)NC3CCCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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